Cas no 2229075-95-8 (1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine)
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
- 2229075-95-8
- EN300-1946073
-
- Inchi: 1S/C8H12F2N4O2/c1-8(11,7(9)10)3-5-6(14(15)16)4-12-13(5)2/h4,7H,3,11H2,1-2H3
- InChI Key: NZKPATXYKXKOPL-UHFFFAOYSA-N
- SMILES: FC(C(C)(CC1=C(C=NN1C)[N+](=O)[O-])N)F
Computed Properties
- Exact Mass: 234.09283196g/mol
- Monoisotopic Mass: 234.09283196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 89.7Ų
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1946073-0.05g |
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine |
2229075-95-8 | 0.05g |
$1657.0 | 2023-09-17 | ||
| Enamine | EN300-1946073-0.1g |
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine |
2229075-95-8 | 0.1g |
$1735.0 | 2023-09-17 | ||
| Enamine | EN300-1946073-0.25g |
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine |
2229075-95-8 | 0.25g |
$1814.0 | 2023-09-17 | ||
| Enamine | EN300-1946073-0.5g |
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine |
2229075-95-8 | 0.5g |
$1893.0 | 2023-09-17 | ||
| Enamine | EN300-1946073-1.0g |
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine |
2229075-95-8 | 1g |
$1971.0 | 2023-05-27 | ||
| Enamine | EN300-1946073-2.5g |
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine |
2229075-95-8 | 2.5g |
$3865.0 | 2023-09-17 | ||
| Enamine | EN300-1946073-5.0g |
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine |
2229075-95-8 | 5g |
$5719.0 | 2023-05-27 | ||
| Enamine | EN300-1946073-10.0g |
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine |
2229075-95-8 | 10g |
$8480.0 | 2023-05-27 | ||
| Enamine | EN300-1946073-1g |
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine |
2229075-95-8 | 1g |
$1971.0 | 2023-09-17 | ||
| Enamine | EN300-1946073-5g |
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine |
2229075-95-8 | 5g |
$5719.0 | 2023-09-17 |
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
Introduction to 1,1-Difluoro-2-Methyl-3-(1-Methyl-4-Nitro-1H-Pyrazol-5-Yl)Propan-2-Amine (CAS No. 2229075-95-8)
1,1-Difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine, with the CAS number 2229075-95-8, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of fluorinated amines and is characterized by its unique structural features, including the presence of difluoro and nitro groups, which contribute to its potential biological activities and pharmacological properties.
The chemical structure of 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine consists of a central propanamine backbone with two fluorine atoms attached to the first carbon atom, a methyl group on the second carbon, and a substituted pyrazole ring on the third carbon. The pyrazole ring is further functionalized with a methyl and a nitro group, which are key contributors to the compound's reactivity and biological activity.
Recent studies have highlighted the potential of 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine in various therapeutic applications. One of the most promising areas of research is its use as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.
In addition to its therapeutic applications, 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-y)propan-2-amnine has been studied for its potential as a lead compound in drug discovery. Its unique chemical structure provides a scaffold for further modification and optimization to enhance its potency and selectivity. Researchers have explored various derivatives of this compound by introducing different functional groups or altering the substituents on the pyrazole ring. These modifications have led to the identification of several promising candidates with improved pharmacological profiles.
The synthesis of 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol)-5-y)propanamne typically involves multi-step procedures that include the formation of the difluoromethylated intermediate, followed by coupling with a suitably substituted pyrazole derivative. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for both academic research and industrial applications.
In terms of safety and toxicity, preliminary studies suggest that 1,1-difluoro--methyl--(methyl--nitro--pyrazol--yl)propan--amine exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to fully understand its safety profile before it can be considered for clinical trials. These evaluations will include assessments of acute and chronic toxicity, genotoxicity, and potential adverse effects on major organ systems.
The future prospects for 1,1-difluoro--methyl--(methyl--nitro--pyrazol--yl)propan--amine are promising. Ongoing research is focused on optimizing its pharmacokinetic properties to improve bioavailability and reduce metabolic degradation. Additionally, efforts are being made to develop suitable formulations for different routes of administration, such as oral or intravenous delivery.
In conclusion, 1,1-difluoro--methyl--(methyl--nitro--pyrazol--yl)propan--amine (CAS No. 2229075-95-8)
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